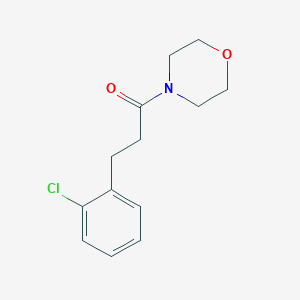
3-(2-Chlorophenyl)-1-morpholin-4-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)-1-morpholin-4-ylpropan-1-one is a chemical compound that belongs to the class of phenylmorpholinyl ketones. It is commonly known as 3-CMC or 3-Chloromethcathinone. This compound has gained significant attention from the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 3-CMC is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of 3-CMC.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-CMC are similar to other cathinones. It has been shown to increase heart rate, blood pressure, and body temperature. It also leads to an increase in dopamine and norepinephrine levels in the brain, resulting in feelings of euphoria, increased energy, and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-CMC in lab experiments is its relatively simple synthesis method. This allows for easy production of the compound in a laboratory setting. However, one of the limitations is the lack of research on its long-term effects and potential toxicity. Therefore, caution should be exercised when conducting experiments with this compound.
Zukünftige Richtungen
There are several future directions for research on 3-CMC. One area of interest is its potential use as a treatment for ADHD and narcolepsy. Further research is needed to determine its efficacy and safety for these conditions. Additionally, research on the long-term effects and potential toxicity of 3-CMC is needed. This will help to ensure its safe use in laboratory settings and potential therapeutic applications.
Conclusion:
In conclusion, 3-(2-Chlorophenyl)-1-morpholin-4-ylpropan-1-one is a chemical compound with potential applications in various fields of scientific research. Its relatively simple synthesis method and stimulant properties make it an attractive compound for further study. However, caution should be exercised when conducting experiments with this compound due to the lack of research on its long-term effects and potential toxicity. Further research is needed to determine its potential therapeutic applications and safety profile.
Synthesemethoden
The synthesis of 3-CMC involves the reaction of 2-chlorophenylacetonitrile with morpholine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to obtain 3-CMC. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-CMC has potential applications in various fields of scientific research such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit stimulant properties similar to other cathinones such as methcathinone and mephedrone. As a result, it has been studied for its potential use as a treatment for attention-deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-4-2-1-3-11(12)5-6-13(16)15-7-9-17-10-8-15/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRENXHBTUIRIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

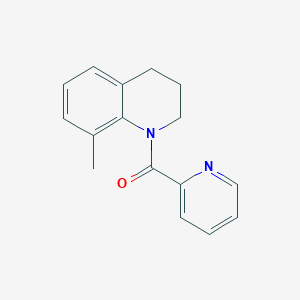
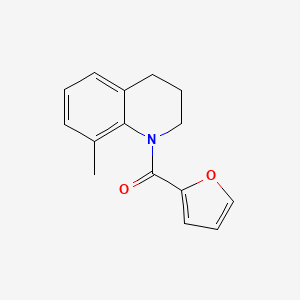

![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)
![Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505852.png)

![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)
![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)
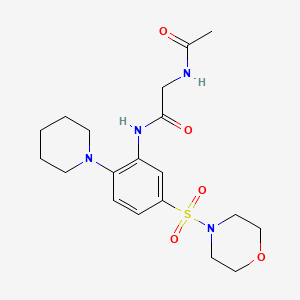
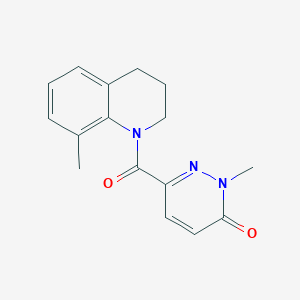

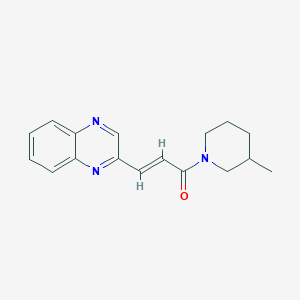
![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)
![2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7505926.png)